2-Butylsulfinylphenol

Descripción

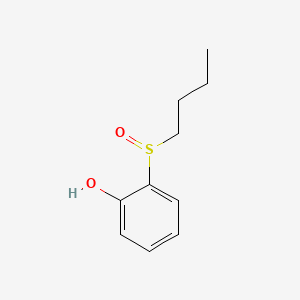

2-Butylsulfinylphenol (hypothetical structure: C₁₀H₁₄O₂S) is an organosulfur compound featuring a phenol core substituted with a butylsulfinyl group (–SO–C₄H₉) at the 2-position. The sulfinyl moiety (–SO–) introduces polarity and chirality, influencing its physicochemical properties and reactivity. Its structural analogs, however, are studied for applications in pharmaceuticals, agrochemicals, and materials science due to their redox activity and biological interactions .

Propiedades

Número CAS |

29634-43-3 |

|---|---|

Fórmula molecular |

C10H14O2S |

Peso molecular |

198.28 g/mol |

Nombre IUPAC |

2-butylsulfinylphenol |

InChI |

InChI=1S/C10H14O2S/c1-2-3-8-13(12)10-7-5-4-6-9(10)11/h4-7,11H,2-3,8H2,1H3 |

Clave InChI |

CUSDNDXVBDKEDY-UHFFFAOYSA-N |

SMILES |

CCCCS(=O)C1=CC=CC=C1O |

SMILES canónico |

CCCCS(=O)C1=CC=CC=C1O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compounds listed in share key structural motifs with 2-Butylsulfinylphenol, such as sulfinyl groups, aromatic cores, or sulfur-containing substituents. Below is a systematic comparison:

Sulfinyl Derivatives with Aromatic Substituents

- 2-(Benzhydrylsulfinyl)acetic acid (CAS 27144-18-9, similarity: 0.83): Structure: Features a benzhydryl (diphenylmethyl) group attached to a sulfinyl-acetic acid backbone. Key Differences: The acetic acid group increases hydrophilicity compared to this compound’s phenol group. Applications: Used in chiral resolution and as intermediates in anti-inflammatory agents .

A489017 (CAS 68524-30-1, similarity: 0.79):

- Structure : Likely a sulfinyl-acid derivative (exact structure unspecified in evidence).

- Key Differences : Substitution pattern and backbone rigidity may differ, affecting solubility and biological target specificity.

Thio vs. Sulfinyl Functional Groups

- 2-[(Diphenylmethyl)thio]acetamide (CAS 19163-24-7, similarity: 0.75): Structure: Thioether (–S–) instead of sulfinyl (–SO–) group. This compound is less acidic and more lipophilic than sulfinyl analogs, favoring membrane permeability in drug design .

Core Structure Variations

- 5-Phenylthiophene-2-carboxylic acid (CAS 3695-77-0, similarity: 0.61): Structure: Thiophene ring fused with a phenyl and carboxylic acid group. Key Differences: The thiophene core introduces π-conjugation, enhancing UV absorption and electrochemical activity. The carboxylic acid group offers stronger acidity (pKa ~2–3) compared to phenol (pKa ~10) .

Comparative Data Table

| Property | This compound (Hypothetical) | 2-(Benzhydrylsulfinyl)acetic acid | 2-[(Diphenylmethyl)thio]acetamide | 5-Phenylthiophene-2-carboxylic acid |

|---|---|---|---|---|

| Molecular Formula | C₁₀H₁₄O₂S | C₁₅H₁₄O₃S | C₁₅H₁₅NS | C₁₁H₈O₂S |

| Molecular Weight (g/mol) | 214.28 | 290.33 | 257.35 | 220.24 |

| Polarity | Moderate (sulfinyl + phenol) | High (sulfinyl + carboxylic acid) | Low (thioether + amide) | High (carboxylic acid) |

| Acidity (pKa) | ~10 (phenol) | ~2–3 (carboxylic acid) | ~15–17 (amide) | ~2–3 (carboxylic acid) |

| Applications | Antioxidants, chiral catalysts | Pharmaceuticals | Enzyme inhibitors | Organic electronics |

Research Findings and Trends

- Reactivity: Sulfinyl groups (–SO–) in this compound and its analogs undergo nucleophilic substitution or redox reactions more readily than thioethers (–S–), making them versatile intermediates .

- Biological Activity: The benzhydryl group in 2-(Benzhydrylsulfinyl)acetic acid enhances binding to hydrophobic enzyme pockets, whereas the phenol group in this compound may favor interactions with polar residues.

- Thermal Stability : Bulky substituents (e.g., benzhydryl) improve thermal stability but may reduce solubility in aqueous media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.